Cas no 5350-67-4 (2-(dimethylamino)propanenitrile)

2-(Dimethylamino)propanenitrile is a versatile organic compound characterized by its nitrile and tertiary amine functional groups. This clear to pale yellow liquid is commonly employed as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive nitrile group facilitates nucleophilic additions, while the dimethylamino moiety enhances solubility and reactivity in various reaction conditions. The compound's stability under standard storage conditions and compatibility with a range of solvents make it a practical choice for synthetic applications. Its utility in constructing complex molecular architectures underscores its importance in fine chemical and industrial research settings.
2-(dimethylamino)propanenitrile structure
5350-67-4 structure
Product Name:2-(dimethylamino)propanenitrile
CAS No:5350-67-4
MF:C5H10N2
MW:98.1463007926941
MDL:MFCD00045618
CID:938670
PubChem ID:219145
Update Time:2025-06-15

2-(dimethylamino)propanenitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(dimethylamino)propanenitrile
    • (dimethylamino)propionitrile
    • 2-dimethylaminopropionitrile
    • AC1L564S
    • AC1Q4QS6
    • ACMC-20al67
    • CTK0H6914
    • DL-2-Dimethylamino-propionsaeure-nitril
    • GQJKKKULUSFWSC-UHFFFAOYSA-
    • KSC176S1J
    • N,N-dimethylaminopropionitrile
    • N,N-dimethyl-DL-alanine nitrile
    • N,N-Dimethyl-DL-alanin-nitril
    • NSC53
    • InChI=1/C5H10N2/c1-5(4-6)7(2)3/h5H,1-3H3
    • DTXSID90276939
    • LS-06105
    • DS-013210
    • 2-(DIMETHYLAMINO)PROPIONITRILE
    • 2-Dimethylaminopropanenitrile
    • MFCD00045618
    • NSC-53
    • alpha-(Dimethylamino)propionitrile
    • 6E3RYM5XQQ
    • AKOS008953691
    • alpha-DIMETHYLAMINOPROPIONITRILE
    • 5350-67-4
    • Propionitrile, 2-(dimethylamino)-
    • Propanenitrile, 2-(dimethylamino)-
    • A832564
    • 2-(Dimethylamino)propanenitrile, 95%
    • EN300-216052
    • GQJKKKULUSFWSC-UHFFFAOYSA-N
    • MDL: MFCD00045618
    • Inchi: 1S/C5H10N2/c1-5(4-6)7(2)3/h5H,1-3H3
    • InChI Key: GQJKKKULUSFWSC-UHFFFAOYSA-N
    • SMILES: N(C)(C)C(C#N)C

Computed Properties

  • Exact Mass: 98.0845
  • Monoisotopic Mass: 98.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 87.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27A^2
  • XLogP3: 0.5

Experimental Properties

  • Density: 0.875
  • Boiling Point: 145.6°C at 760 mmHg
  • Flash Point: 38.8°C
  • Refractive Index: 1.427
  • PSA: 27.03

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2-(dimethylamino)propanenitrile Suppliers

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(CAS:5350-67-4)2-(dimethylamino)propanenitrile
Order Number:A1163897
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:19
Price ($):291.0
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Additional information on 2-(dimethylamino)propanenitrile

Introduction to 2-(dimethylamino)propanenitrile (CAS No. 5350-67-4)

2-(dimethylamino)propanenitrile, with the chemical formula C₅H₁₁N, is a significant compound in the field of organic synthesis and pharmaceutical chemistry. Its CAS number, 5350-67-4, uniquely identifies it in scientific literature and industrial applications. This compound serves as a versatile intermediate in the synthesis of various pharmacologically active molecules, making it a subject of considerable interest in medicinal chemistry research.

The structure of 2-(dimethylamino)propanenitrile features a nitrile group (-CN) attached to a propanediol backbone with two dimethylamino substituents. This unique arrangement imparts reactivity that is exploited in multiple synthetic pathways. The nitrile group can undergo hydrolysis to form a carboxylic acid or reduction to an amine, while the dimethylamino group enhances basicity and nucleophilicity, facilitating various coupling reactions such as Buchwald-Hartwig aminations.

In recent years, 2-(dimethylamino)propanenitrile has been increasingly utilized in the development of novel therapeutic agents. Its incorporation into drug candidates has shown promise in treating neurological disorders, where modulation of neurotransmitter activity is crucial. For instance, derivatives of this compound have been investigated for their potential as acetylcholinesterase inhibitors, which are pivotal in managing cognitive decline associated with Alzheimer's disease.

Moreover, the compound's role in peptidomimetics has garnered attention from researchers. Peptidomimetics are designed to mimic the biological activity of peptides but with improved pharmacokinetic properties. The nitrile group in 2-(dimethylamino)propanenitrile allows for facile introduction into peptide-like scaffolds, enabling the creation of molecules that can interact with biological targets with high specificity. This has opened new avenues for designing treatments against cancer and infectious diseases.

Recent advancements in synthetic methodologies have further enhanced the utility of 2-(dimethylamino)propanenitrile. Transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions, have enabled efficient functionalization of this molecule. Such techniques have allowed chemists to introduce diverse substituents at strategic positions within the molecule, leading to a library of derivatives with tailored biological activities.

The pharmaceutical industry has also leveraged 2-(dimethylamino)propanenitrile in the synthesis of cardiovascular drugs. Its structural motif is found in several compounds that modulate blood pressure and cholesterol levels by interfering with enzyme pathways critical for cardiovascular health. Ongoing research continues to explore its potential in developing next-generation antihypertensive and lipid-lowering agents.

From an industrial perspective, the production of 2-(dimethylamino)propanenitrile on an industrial scale has been optimized for efficiency and sustainability. Modern chemical plants employ catalytic processes that minimize waste and energy consumption while maintaining high yields. This aligns with global efforts to promote green chemistry principles, ensuring that pharmaceutical intermediates like this one are produced responsibly.

The compound's versatility extends beyond pharmaceuticals into agrochemicals and specialty chemicals. In agrochemical research, derivatives of 2-(dimethylamino)propanenitrile have been investigated for their potential as plant growth regulators or pest control agents. Their ability to interact with biological systems at multiple levels makes them valuable candidates for developing innovative solutions in sustainable agriculture.

Future research directions for 2-(dimethylamino)propanenitrile include exploring its role in photopharmacology—where light-sensitive compounds are used to modulate biological processes non-invasively. The compound's photochemical properties could be harnessed to develop drugs that are activated by light, offering precise control over therapeutic effects.

In conclusion, 2-(dimethylamino)propanenitrile (CAS No. 5350-67-4) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structural features enable diverse synthetic transformations, making it an indispensable tool for chemists and biologists alike. As research continues to uncover new applications and methodologies, this compound is poised to remain at the forefront of chemical innovation.

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Amadis Chemical Company Limited
(CAS:5350-67-4)2-(dimethylamino)propanenitrile
A1163897
Purity:99%
Quantity:1g
Price ($):291.0
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